molecular formula C21H20O6 B1139477 Sophoflavescenol CAS No. 216450-65-6

Sophoflavescenol

Cat. No. B1139477
CAS RN: 216450-65-6
M. Wt: 368.38
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Sophoflavescenol is a natural product found in Albizia julibrissin and Sophora flavescens . It is a prenylated flavonol with the CAS Number: 216450-65-6 and the Linear Formula: C21H20O6 .


Synthesis Analysis

The first total synthesis of Sophoflavescenol was achieved starting from 2,4,6-trihydroxyacetophenone and substituted benzaldehydes . The synthesis involved methoxymethyl protection, aldol condensation, cyclization, oxidation with dimethyldioxirane, O-prenylation, microwave-assisted Claisen rearrangement, deprotection, cyclization of the prenyl group, and dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone .


Molecular Structure Analysis

Sophoflavescenol has a molecular weight of 368.4 g/mol . Its IUPAC name is 3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one . The InChI is 1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3 .


Physical And Chemical Properties Analysis

Sophoflavescenol has a molecular weight of 368.4 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are 368.12598835 g/mol .

Scientific Research Applications

Anti-Inflammatory Activity

Sophoflavescenol, a flavonoid derived from the roots of Sophora flavescens, has been found to have potential anti-inflammatory activities . Some compounds isolated from S. flavescens exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-treated RAW264.7 cells .

Antiproliferative Activity

Sophoflavescenol also exhibits antiproliferative activities. It has been found to inhibit the growth of HepG2 cells . This suggests that flavonoid derivatives from the roots of S. flavescens, including Sophoflavescenol, can be used as a latent source of antiproliferative agents .

Treatment of Lung Diseases

The roots of Sophora flavescens, from which Sophoflavescenol is derived, are used in traditional Chinese medicine for the treatment of various lung diseases .

Induction of Apoptosis in Non-Small-Cell Lung Cancer (NSCLC) Cells

A study investigated the mechanism by which Sophoflavescenol inhibits proliferation and induces apoptosis in NSCLC cells . The study found that Sophoflavescenol induced NSCLC cell apoptosis by increasing the Bax/Bcl-2 ratio and by activating caspase-3 and caspase-9, leading to mitochondrial apoptosis .

Triggering of Endoplasmic Reticulum Stress Pathway

Sophoflavescenol upregulates CHOP and activates caspase-7 and caspase-12, triggering the endoplasmic reticulum stress pathway .

Inhibition of cAMP-Phosphodiesterase (PDE) and Akt

Sophoflavescenol mediates the antiproliferative activity in NSCLC cells by inhibiting the mTOR pathway through the inhibition of cAMP-PDE and Akt . This suggests that Sophoflavescenol may be used as a promising cAMP-PDE and Akt inhibitor in targeted chemotherapeutic drug development .

Mechanism of Action

Safety and Hazards

Sophoflavescenol is considered toxic . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLJAWUWVVHRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sophoflavescenol

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